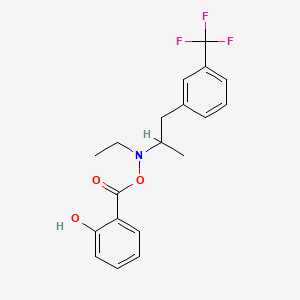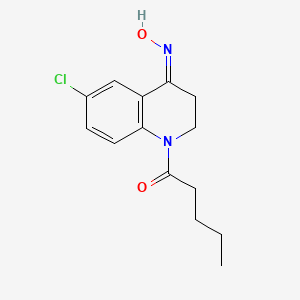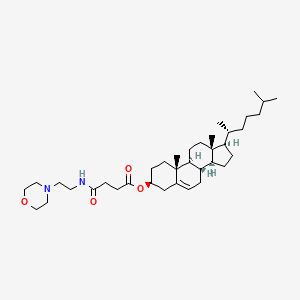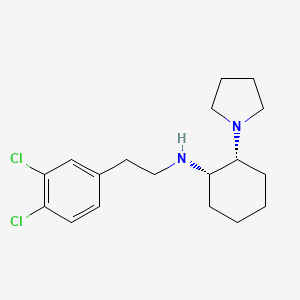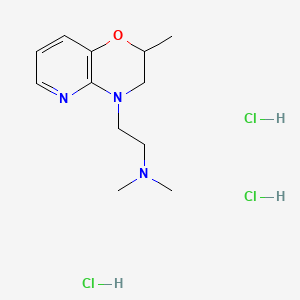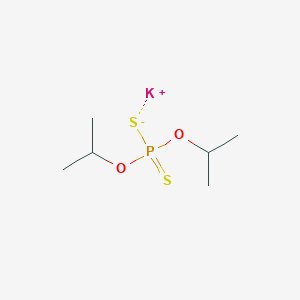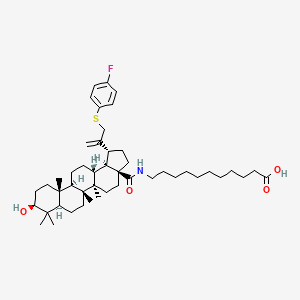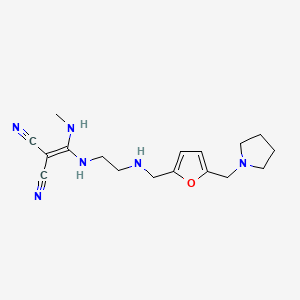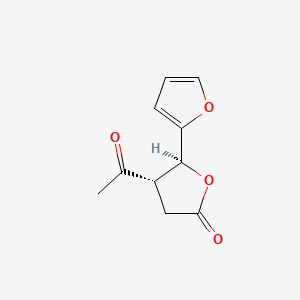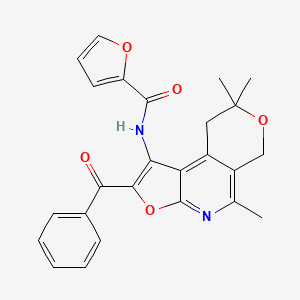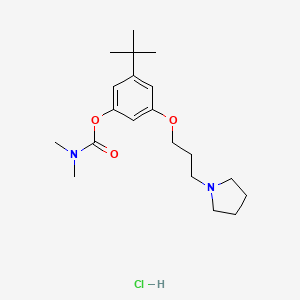
(Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt is a chemical compound with the molecular formula C10H17ClNNaO4. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of (Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt involves several steps. One common method includes the reaction of (2-(methacryloyloxy)ethyl)dimethylammonium chloride with sodium chloroacetate under controlled conditions. The reaction typically occurs in an aqueous medium at a specific temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
(Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
(Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Industry: The compound is used in wastewater treatment and as a flocculant in various industrial processes.
Mechanism of Action
The mechanism of action of (Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt involves its interaction with bacterial cell membranes. The quaternary ammonium group in the compound disrupts the cell membrane, leading to cell lysis and death. This antibacterial activity makes it effective against a wide range of Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Similar compounds to (Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt include:
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: This compound has similar antibacterial properties but differs in its molecular structure.
(2-(Methacryloyloxy)ethyl)dimethylammonium chloride: This compound lacks the carboxymethyl group, which may affect its solubility and reactivity.
(Carboxymethyl)trimethylammonium chloride: This compound has a different alkyl chain length, influencing its physical and chemical properties.
Properties
CAS No. |
66822-59-1 |
|---|---|
Molecular Formula |
C10H17ClNNaO4 |
Molecular Weight |
273.69 g/mol |
IUPAC Name |
sodium;2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]acetate;chloride |
InChI |
InChI=1S/C10H17NO4.ClH.Na/c1-8(2)10(14)15-6-5-11(3,4)7-9(12)13;;/h1,5-7H2,2-4H3;1H;/q;;+1/p-1 |
InChI Key |
AGGTXSXPKIGPQK-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



